molecular formula C14H28N2O2 B6633591 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide

Cat. No. B6633591
M. Wt: 256.38 g/mol
InChI Key: STRKIGVDDQOXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It is a synthetic compound developed for scientific research purposes. CB2 receptors are primarily found in immune cells and are involved in regulating inflammation and immune responses. A-836,339 has potential applications in the fields of immunology, neurology, and oncology.

Mechanism of Action

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide selectively binds to CB2 receptors, which are primarily expressed in immune cells. Activation of CB2 receptors by this compound leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production. This mechanism of action is thought to underlie its potential therapeutic effects in inflammatory and autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, decrease pain sensitivity, and regulate immune responses. It has also been investigated for its potential role in regulating cell proliferation and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide has several advantages for laboratory experiments. It is a highly selective CB2 agonist, which allows for precise targeting of immune cells. It is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, one limitation is that its effects may be influenced by factors such as age, sex, and disease state, which could complicate interpretation of results.

Future Directions

There are several potential future directions for research on 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide. One area of interest is its potential role in regulating immune responses in cancer. Another area of interest is its potential for use in combination therapies with other anti-inflammatory or immunomodulatory drugs. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in a range of diseases.

Synthesis Methods

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide is synthesized through a multistep process involving the reaction of cyclohexanone with 3-chloropropanol, followed by amination and amidation reactions. The final product is obtained through purification and isolation steps.

Scientific Research Applications

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain. It has also been investigated for its potential role in regulating immune responses in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c15-10-6-2-1-3-9-14(18)16-13-8-5-4-7-12(13)11-17/h12-13,17H,1-11,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRKIGVDDQOXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC(=O)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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